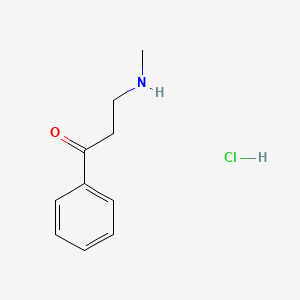

3-(Methylamino)-1-phenylpropan-1-one hydrochloride

Vue d'ensemble

Description

3-(Methylamino)-1-phenylpropan-1-one hydrochloride is a synthetic compound belonging to the class of substituted cathinones. It is structurally related to the naturally occurring stimulant cathinone found in the Khat plant (Catha edulis). This compound is known for its psychoactive properties and has been studied for various applications in scientific research.

Méthodes De Préparation

The preparation of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride typically involves the following steps:

Starting Materials: Acetophenone, paraformaldehyde, and monomethylamine hydrochloride are used as the primary raw materials.

Reaction Conditions: The reaction is carried out in a closed container with alcohols as solvents, heated to 60-100°C.

Reduction: The mixture is reduced in a solvent under catalytic conditions using Raney nickel as a catalyst.

Analyse Des Réactions Chimiques

3-(Methylamino)-1-phenylpropan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Chemistry

3-(Methylamino)-1-phenylpropan-1-one hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique chemical properties allow for diverse reactions, including:

- Oxidation : Can be converted into ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution : Can undergo substitution reactions to introduce different functional groups.

Biology

Research has focused on the compound's interaction with neurotransmitter transporters and its effects on biological systems. Studies have indicated potential impacts on:

- Neurotransmitter Systems : Interaction with dopamine and norepinephrine transporters.

- Physiological Responses : Investigations into how it mimics endogenous neurotransmitters and its implications for conditions like ADHD or depression .

Medicine

The compound is being explored for its therapeutic potential, particularly in treating neurological disorders. Notable applications include:

- Antidepressant Research : As a precursor in synthesizing fluoxetine (Prozac), studies have shown its relevance in developing antidepressant medications .

- Psychoactive Research : Understanding its effects can provide insights into substance use disorders and potential therapeutic interventions .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 3-(Methylamino)-1-phenylpropan-1-one hydrochloride involves its interaction with monoamine transporters, particularly the dopamine transporter (DAT). It inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic activity, which is associated with its stimulant effects .

Comparaison Avec Des Composés Similaires

3-(Methylamino)-1-phenylpropan-1-one hydrochloride is similar to other substituted cathinones, such as:

3-Chloromethcathinone (3-CMC): This compound has a chlorine atom at the meta position of the phenyl ring and exhibits similar stimulant effects.

Methylhexanamine: Known for its stimulant properties, this compound is used in dietary supplements and has a similar structure.

Ephedrine: A naturally occurring compound with stimulant effects, used in medicine for its sympathomimetic properties.

Activité Biologique

3-(Methylamino)-1-phenylpropan-1-one hydrochloride, commonly known as methamphetamine or a related compound, is a synthetic cathinone that has garnered attention for its psychoactive properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications, drawing from various research studies and reports.

Chemical Structure and Properties

The compound is characterized by a phenyl group attached to a propanone backbone with a methylamino substituent. Its chemical formula is C10H14ClNO, and it has a molecular weight of 201.68 g/mol. The hydrochloride form enhances solubility in water, making it suitable for various biological assays.

This compound primarily acts as a stimulant through the following mechanisms:

- Monoamine Reuptake Inhibition : It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased synaptic concentrations of these neurotransmitters .

- Release of Neurotransmitters : The compound promotes the release of these neurotransmitters from presynaptic neurons, further enhancing their availability in the synaptic cleft.

- Interaction with Receptors : It may also interact with various receptors in the central nervous system (CNS), contributing to its stimulant effects.

Biological Activity and Effects

The biological activity of this compound includes:

- Stimulant Effects : Users report increased energy, euphoria, and heightened alertness. These effects are similar to those observed with other stimulants like amphetamines.

- Adverse Effects : Potential side effects include anxiety, paranoia, cardiovascular issues, and addiction. Long-term use can lead to neurotoxicity and cognitive deficits .

Research Findings and Case Studies

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

-

Therapeutic Applications :

- Research indicates that derivatives of 3-(Methylamino)-1-phenylpropan-1-one may be explored for treating conditions such as attention deficit hyperactivity disorder (ADHD) due to their stimulant properties .

- Some studies suggest potential applications in managing vasomotor symptoms through modulation of monoamine reuptake.

-

Case Studies :

- A report from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) documented an increase in seizures involving this compound as it became a substitute for other controlled substances like 4-CMC following regulatory changes .

- Clinical observations have noted significant adverse events linked to its use, emphasizing the need for caution in its application .

Comparative Analysis

The following table summarizes key comparisons between this compound and other related substances:

| Compound | Chemical Structure | Primary Use | Known Effects |

|---|---|---|---|

| 3-(Methylamino)-1-phenylpropan-1-one | C10H14ClNO | Stimulant | Euphoria, increased energy |

| Methamphetamine | C10H15N | Stimulant | Similar to above |

| 3-CMC (3-chloromethcathinone) | C10H12ClN | Stimulant | Euphoria, anxiety |

Propriétés

IUPAC Name |

3-(methylamino)-1-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-11-8-7-10(12)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHLSOFMDHEDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670020 | |

| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-50-3 | |

| Record name | 2538-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylamino)-1-phenylpropan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.